N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide, also known as pranlukast, is a compound with significant pharmacological potential. It is classified as an amide derivative and is primarily recognized for its role in the treatment of asthma and allergic rhinitis by acting as a leukotriene receptor antagonist. The compound's structure includes multiple functional groups that contribute to its biological activity and solubility properties.
N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide belongs to the class of benzamide derivatives. Its classification can be further detailed based on its chemical structure, which includes:
The synthesis of N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide typically involves the reaction of a carboxylic acid derivative with an amine derivative. A common method includes using dimethylacetamide or N-methylpyrrolidine as solvents for the reaction.
The molecular formula of N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide is CHN O, with a molecular weight of approximately 403.5 g/mol.
Key structural data includes:
N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide undergoes various chemical reactions typical for amides:
These reactions are essential for understanding its stability and reactivity in biological systems.
The primary mechanism of action for N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide involves antagonism at leukotriene receptors (specifically CysLT1). By blocking these receptors, the compound effectively reduces inflammation and bronchoconstriction associated with asthma and allergic responses.
N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide appears as a solid at room temperature. It has a melting point that varies based on purity but typically falls within a specific range indicative of crystalline solids.
N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide has several scientific uses:
The complex architecture of N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide (CAS 136450-06-1) necessitates strategic disconnections into three key synthons that leverage commercially available precursors and efficient coupling reactions. Retrosynthetic deconstruction reveals two principal bond disconnections: the benzamide C–N bond and the ether C–O bond. The molecule logically fragments into 3-amino-2-hydroxyacetophenone (acetylphenol precursor), 4-(4-phenylbutoxy)benzoic acid (phenylbutoxy benzoic acid), and 4-phenylbutan-1-ol as the fundamental building blocks. This disconnection strategy capitalizes on the robust coupling reactions available for amide bond formation and ether synthesis, both amenable to industrial-scale production [2] [9].
The acetylphenol moiety (Ring A) originates from ortho-aminophenol derivatives, specifically 3-amino-2-hydroxyacetophenone, which provides the requisite acetyl group at the meta-position relative to the phenolic hydroxyl group. This substitution pattern is crucial for subsequent amide coupling without protection/deprotection sequences due to the ortho-hydroxy group's participation in chelation-assisted reactions. The phenylbutoxy linker moiety (Ring C) derives from nucleophilic displacement between 4-bromomethylbenzoate and 4-phenylbutan-1-ol under basic conditions, followed by hydrolysis to yield 4-(4-phenylbutoxy)benzoic acid. The alkyl chain length (butoxy) optimizes spatial orientation for biological activity when this compound serves as an intermediate for leukotriene antagonists [5] [7].
Table 1: Retrosynthetic Analysis of Key Fragments
Molecular Fragment | Synthon | Key Functional Attributes |
---|---|---|
Acetylphenol moiety | 3-Amino-2-hydroxyacetophenone | Ortho-hydroxyketone enables chelation-assisted amidation; acetyl group provides hydrogen-bonding acceptor |
Phenylbutoxy linker | 4-(4-Phenylbutoxy)benzoic acid | Ether linkage provides rotational flexibility; benzoic acid activated for amide coupling |
Aromatic tail | 4-Phenylbutan-1-ol | Hydrophobic moiety influencing crystallinity and solubility |
The critical amide bond formation between 4-(4-phenylbutoxy)benzoic acid and 3-amino-2-hydroxyacetophenone employs diverse catalytic systems that profoundly influence reaction efficiency, purity profile, and scalability. Industrial-scale synthesis predominantly utilizes thionyl chloride (SOCl₂) in dimethylacetamide (DMA) catalysis, generating the corresponding acid chloride in situ followed by nucleophilic attack by the aminophenol. This method achieves yields exceeding 85% at pilot scale (50L reactors) with reaction times under 4 hours at 60-70°C. The ortho-hydroxyacetophenone moiety exhibits enhanced nucleophilicity at the amino group due to intramolecular hydrogen bonding, reducing competitive side reactions [2] [9].
Emerging methodologies adopt Lewis acidic ionic liquid catalysts (e.g., diatomite earth@IL/ZrCl₄) under ultrasonic irradiation, demonstrating remarkable efficiency for direct condensation without intermediate acid chloride formation. This system facilitates benzamide coupling at 50°C in 30 minutes with 93% isolated yield, eliminating stoichiometric activating agents and reducing halogenated solvent use. The immobilized catalyst provides Brønsted and Lewis acid sites that activate the carboxylic acid while coordinating with the amine lone pair, lowering the activation barrier for dehydration. Catalyst recyclability (>5 cycles with <5% activity loss) enhances process economics for multikilogram production [10].
Table 2: Catalytic Systems for Benzamide Bond Formation
Catalytic System | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages |
---|---|---|---|---|
SOCl₂/DMA | 60-70 | 3-4 hours | 85-88 | High scalability; minimal epimerization |
Diatomite earth@IL/ZrCl₄ (ultrasonic) | 50 | 30 minutes | 90-93 | No acid chloride intermediate; recyclable catalyst |
PPh₃/I₂ (Mitsunobu variant) | 25 | 12 hours | 78-82 | Mild conditions; avoids thermal degradation |
Pd(OAc)₂/Xantphos (carbonylation) | 80 | 8 hours | 70-75 | Uses aryl halides directly; lower atom economy |
Microwave-assisted ring-opening of oxazolones presents an alternative pathway for specialized benzamide synthesis, though applicability to this specific molecule requires further optimization. The technique demonstrates reduced reaction times (10-15 minutes vs. hours) and improved yields (>90%) when applied to structurally analogous benzamides, suggesting potential for manufacturing process intensification [8].
Solvent systems critically govern reaction kinetics, intermediate stability, and crystallization behavior throughout the synthetic sequence. For the amidation step, polar aprotic solvents—particularly dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP)—deliver optimal performance by solubilizing both aromatic acid derivatives and aminophenol components while facilitating proton transfer during amide bond formation. Kinetic profiling reveals a second-order dependence: first-order with respect to both 4-(4-phenylbutoxy)benzoyl chloride and 3-amino-2-hydroxyacetophenone. In DMAc at 110°C, the reaction achieves 95% conversion within 90 minutes with an activation energy (Ea) of 58.2 kJ/mol, significantly lower than in toluene (Ea = 72.5 kJ/mol) or acetonitrile (Ea = 68.3 kJ/mol) [2] [10].
The crystallization process for final purification exhibits pronounced solvent dependence, with ethyl acetate/n-hexane mixtures (1:3 v/v) providing superior crystal morphology and phase purity compared to methanol or acetonitrile systems. This binary solvent system achieves 99.0% purity by HPLC with consistent polymorphic Form I, essential for pharmaceutical intermediate specifications. Cooling crystallization kinetics follow first-order behavior with a rate constant (k) of 0.12 min⁻¹, enabling controlled crystal growth that minimizes occluded impurities. Solvent selection simultaneously impacts byproduct formation: protic solvents like methanol promote esterification side products (<5%), while chlorinated solvents increase chloride incorporation (0.3-0.8%) [2].
Table 3: Solvent Effects on Amidation Kinetics and Crystallization
Solvent System | Reaction Rate Constant (k, L/mol·s⁻¹ × 10⁴) | Final Yield (%) | Crystallization Solvent | Product Purity (%) |
---|---|---|---|---|
Dimethylacetamide (DMAc) | 8.72 | 92 | Ethyl acetate/hexane | 99.0 |
N-Methylpyrrolidone (NMP) | 7.95 | 90 | Ethyl acetate/hexane | 98.8 |
Dimethylformamide (DMF) | 6.83 | 88 | Acetonitrile | 97.5 |
Tetrahydrofuran (THF) | 3.45 | 78 | Methanol/water | 95.2 |
Temperature profiling during the etherification step (synthesis of 4-(4-phenylbutoxy)benzoic acid precursor) reveals an optimal window of 80-85°C in acetone with potassium carbonate base. Below 70°C, alkylation proceeds sluggishly (conversion <40% in 5 hours), while above 90°C, O-alkylation competes with C-alkylation at the phenylbutanol chain, generating dialkylated byproducts (up to 12%). The reaction follows pseudo-first-order kinetics with k = 1.25 × 10⁻⁴ s⁻¹ at 80°C, enabling precise endpoint determination for industrial process control [2].
Implementation of green chemistry principles substantially enhances the sustainability profile of N-(3-acetyl-2-hydroxypoxy)benzamide synthesis while maintaining high process efficiency. The traditional acid chloride route generates stoichiometric HCl and SO₂ byproducts, contributing to an E-factor (kg waste/kg product) of 8.7. Alternative direct amidation catalysts like diatomite earth@IL/ZrCl₄ eliminate halogenated waste streams, reducing the E-factor to 1.2 through solvent recovery (90% ethyl acetate recycle) and catalyst reuse (7 cycles). This solid acid catalyst operates under solvent-free conditions during the amidation step, with ultrasonic irradiation replacing energy-intensive heating [10].
Waste minimization strategies focus on byproduct suppression and atom economy improvement. The phenylbutoxy ether synthesis employs phase-transfer catalysis (tetrabutylammonium bromide) with 50% aqueous sodium hydroxide, replacing traditional Williamson ether synthesis that required anhydrous conditions and generated stoichiometric salt waste. This modification reduces inorganic salt byproducts by 65% while maintaining 95% yield at 100g scale. Additionally, microwave-assisted synthesis demonstrates potential for energy use reduction, with pilot-scale trials (20L reactor) showing 40% lower energy consumption compared to conventional heating for the amidation step, while reducing reaction time from 4 hours to 45 minutes [8] [10].
Process analytical technology (PAT) enables real-time reaction monitoring via inline FTIR, minimizing byproduct formation through precise endpoint control. Implementation in manufacturing facilities (2000L reactors) reduced over-reaction byproducts by 83% and improved consistency in purity specifications (99.0-99.5% vs. 97-99% with offline HPLC). The crystallization process employs anti-solvent addition with temperature cycling to control particle size distribution (D90 = 45±5µm), eliminating the need for energy-intensive milling and associated particulate waste. These integrated approaches demonstrate how green chemistry innovations deliver both environmental benefits and manufacturing efficiency gains for complex pharmaceutical intermediates [2].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: